molecular formula C6H10O2 B3048886 1,5-Dioxaspiro[2.5]octane CAS No. 185-75-1

1,5-Dioxaspiro[2.5]octane

Cat. No. B3048886
CAS RN: 185-75-1
M. Wt: 114.14 g/mol
InChI Key: ASMCYZCLGKOSEL-UHFFFAOYSA-N
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Description

1,5-Dioxaspiro[2.5]octane is a chemical compound with the molecular formula C6H10O2 . It has a molecular weight of 114.14 . The InChI code for this compound is 1S/C6H10O2/c1-2-6(5-8-6)4-7-3-1/h1-5H2 .


Molecular Structure Analysis

The molecular structure of 1,5-Dioxaspiro[2.5]octane consists of a spirocyclic skeleton, which is a unique structure where two rings share a single atom . This compound is part of a larger class of compounds known as oxaspirocyclic compounds, which have been found to have various biological activities .


Physical And Chemical Properties Analysis

1,5-Dioxaspiro[2.5]octane is a liquid at room temperature . . The compound should be stored at a temperature of 4°C .

Scientific Research Applications

Corrosion Inhibition

1,5-Dioxaspiro[2.5]octane derivatives have been researched for their properties as corrosion inhibitors. Compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione and similar derivatives have shown effectiveness in inhibiting mild steel corrosion in acidic solutions. These compounds function through both physical and chemical adsorption processes, adhering to the metal surface and protecting it from corrosive elements (Chafiq et al., 2020).

Chemical Synthesis

1,5-Dioxaspiro[2.5]octane compounds are key in the synthesis of various chemically significant structures. For example, the synthesis of 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane demonstrates the importance of these compounds in forming complex organic structures. These processes are essential in the development of new materials and pharmaceuticals (Nakamura et al., 2003).

Thermal Decomposition Studies

The kinetics and mechanisms of the thermal decomposition of 1,5-Dioxaspiro[2.5]octane derivatives have been studied, providing insights into the stability and reactivity of these compounds under various conditions. Such studies are crucial in understanding the behavior of these compounds in different environments and applications (Grabovskii et al., 2009).

Biologically Active Spiroepoxide Compounds

The 1-oxaspiro[2.5]octane moiety, closely related to 1,5-Dioxaspiro[2.5]octane, is a common motif in biologically active spiroepoxide compounds. Research into the stereochemical preferences of enzymes like yeast epoxide hydrolase towards these compounds helps in understanding their biological activity and potential applications in medicine (Weijers et al., 2007).

Safety and Hazards

The compound is classified with the signal word 'Warning’ . Hazard statements associated with this compound include H226, H315, H319, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

While specific future directions for 1,5-Dioxaspiro[2.5]octane were not found in the search results, the field of oxaspirocyclic compounds is an active area of research due to their various biological activities . Future research may focus on exploring the potential applications of these compounds in medicine, catalysis, and optical materials .

Relevant Papers Several papers were found related to the synthesis, structure, and properties of 1,5-Dioxaspiro[2.5]octane and similar compounds . These papers provide valuable insights into the characteristics and potential applications of these types of compounds. Further analysis of these papers could provide more detailed information.

properties

IUPAC Name

1,7-dioxaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-6(5-8-6)4-7-3-1/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMCYZCLGKOSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939918
Record name 1,5-Dioxaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dioxaspiro[2.5]octane

CAS RN

185-75-1
Record name 1,5-Dioxaspiro(2.5)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000185751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dioxaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-DIOXASPIRO(2.5)OCTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY3J7934X2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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